3-((6-methylpyridazin-3-yl)oxy)-N-(2-morpholinopyrimidin-5-yl)benzamide

c-KIT inhibition kinase selectivity SAR

3-((6-methylpyridazin-3-yl)oxy)-N-(2-morpholinopyrimidin-5-yl)benzamide (CAS: 1421490-73-4) is a synthetic small molecule featuring a benzamide core linked via an ether bridge to a pyridazine ring and substituted with a morpholinopyrimidine moiety. This dual-heterocyclic architecture is designed to engage multiple interaction motifs within kinase ATP-binding pockets, and preliminary activity data indicate inhibition of c-KIT kinase with an IC50 < 10 nM , alongside potential engagement with PLK4 and PIM kinases based on class-level evidence.

Molecular Formula C20H20N6O3
Molecular Weight 392.419
CAS No. 1421490-73-4
Cat. No. B2898310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((6-methylpyridazin-3-yl)oxy)-N-(2-morpholinopyrimidin-5-yl)benzamide
CAS1421490-73-4
Molecular FormulaC20H20N6O3
Molecular Weight392.419
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CN=C(N=C3)N4CCOCC4
InChIInChI=1S/C20H20N6O3/c1-14-5-6-18(25-24-14)29-17-4-2-3-15(11-17)19(27)23-16-12-21-20(22-13-16)26-7-9-28-10-8-26/h2-6,11-13H,7-10H2,1H3,(H,23,27)
InChIKeyNGFURDOXVUXBRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((6-Methylpyridazin-3-yl)oxy)-N-(2-morpholinopyrimidin-5-yl)benzamide (CAS 1421490-73-4): A Dual-Heterocyclic Kinase Modulator with Distinct Binding Characteristics


3-((6-methylpyridazin-3-yl)oxy)-N-(2-morpholinopyrimidin-5-yl)benzamide (CAS: 1421490-73-4) is a synthetic small molecule featuring a benzamide core linked via an ether bridge to a pyridazine ring and substituted with a morpholinopyrimidine moiety . This dual-heterocyclic architecture is designed to engage multiple interaction motifs within kinase ATP-binding pockets, and preliminary activity data indicate inhibition of c-KIT kinase with an IC50 < 10 nM , alongside potential engagement with PLK4 and PIM kinases based on class-level evidence . The compound is primarily available for research use with a typical purity of 95% .

Why 3-((6-Methylpyridazin-3-yl)oxy)-N-(2-morpholinopyrimidin-5-yl)benzamide Cannot Be Interchanged with Generic Kinase Inhibitor Scaffolds


Simple substitution with other pyridazine- or morpholinopyrimidine-containing benzamides is not straightforward for 3-((6-methylpyridazin-3-yl)oxy)-N-(2-morpholinopyrimidin-5-yl)benzamide. The precise 3-ether linkage of the methylpyridazine and the 5-substitution pattern on the morpholinopyrimidine create a unique geometry that critically influences kinase selectivity and binding kinetics . Data for close analogs show that even minor alterations can shift target inhibition from c-KIT (IC50 < 10 nM) to other kinases or significantly reduce potency, making generic replacement a high-risk procurement decision without target-specific validation .

Quantitative Differentiation Evidence for 3-((6-Methylpyridazin-3-yl)oxy)-N-(2-morpholinopyrimidin-5-yl)benzamide Against Closest Analogs


c-KIT Kinase Inhibition: Potency Comparison with a Structurally Similar Benzamide

A closely related analog from the same patent family, Example 104 in US20240116877, shares the morpholinopyrimidine-benzamide core but differs in the ether-linked heterocycle. 3-((6-methylpyridazin-3-yl)oxy)-N-(2-morpholinopyrimidin-5-yl)benzamide demonstrates c-KIT inhibitory activity with an IC50 below 10 nM . While the exact IC50 of the comparator analog is not publicly disclosed in the same assay, this result establishes a high-potency benchmark that would be absent in analogs lacking the methylpyridazine moiety.

c-KIT inhibition kinase selectivity SAR

PLK4 Engagement Potential: Class-Level Inference for Centrosome Biology Applications

Vendor annotations and patent landscaping indicate that this compound has shown activity against Polo-like kinase 4 (PLK4), a key regulator of centriole biogenesis . Known PLK4 inhibitors like centrinone achieve IC50 values in the low nanomolar range (e.g., ~15 nM for centrinone) . While a direct head-to-head IC50 value for our target compound against PLK4 is not publicly available, the structural features (morpholinopyrimidine coupled with a pyridazine ether) are consistent with PLK4-active chemotypes, and other pyridazine-containing benzamides have demonstrated PLK4 inhibition with IC50 values as low as 100 nM .

PLK4 inhibition centrosome amplification cancer

PIM Kinase Family Activity: A Differentiating Polypharmacology Signal

Evidence from BindingDB indicates that morpholinopyrimidine-containing benzamide derivatives can achieve potent inhibition of PIM kinases, with some examples showing Ki values as low as 0.014 nM . The target compound's scaffold is closely analogous to these potent PIM inhibitors, and initial screening data suggest activity against PIM isoforms . In contrast, simple benzamide derivatives without the morpholinopyrimidine group typically exhibit PIM IC50 values > 1 µM, highlighting a potential multi-kinase advantage.

PIM kinase polypharmacology hematologic malignancies

Recommended Application Scenarios for 3-((6-Methylpyridazin-3-yl)oxy)-N-(2-morpholinopyrimidin-5-yl)benzamide in Early-Stage Drug Discovery


c-KIT-Dependent Cancer Cell Line Profiling

Given its sub-10 nM potency against c-KIT , this compound is ideally suited as a tool compound for interrogating c-KIT signaling in gastrointestinal stromal tumor (GIST) cell lines and other c-KIT-mutant models. Its unique pyridazine ether may confer selectivity advantages over imatinib-resistant mutants, warranting head-to-head comparative studies.

Centrosome Amplification and Mitotic Catastrophe Studies

With its reported PLK4 inhibition and structural analogy to known PLK4 inhibitors , this compound can be deployed in cell-based assays to study centriole duplication defects and mitotic catastrophe, particularly in p53-wildtype cancer cells where centrosome loss triggers apoptosis.

PIM Kinase Panel Screening for Hematologic Malignancies

The morpholinopyrimidine core is associated with ultra-potent PIM kinase inhibition (Ki 0.014 nM for close analogs) . Procuring this compound for PIM-1/2/3 biochemical profiling can validate its polypharmacology potential and guide lead optimization for acute myeloid leukemia (AML) or multiple myeloma programs.

Kinase Selectivity Profiling and SAR Expansion

As a dual-heterocyclic benzamide, this compound is an excellent starting point for kinome-wide selectivity profiling. Researchers can use it as a reference standard to benchmark the selectivity of newly synthesized analogs, especially when comparing the influence of the pyridazine-oxygen linker versus other ether or amine substitutions .

Quote Request

Request a Quote for 3-((6-methylpyridazin-3-yl)oxy)-N-(2-morpholinopyrimidin-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.